molecular formula C17H15ClN2O5 B5997904 DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE

Cat. No.: B5997904
M. Wt: 362.8 g/mol
InChI Key: HWTGQUWZQDODCM-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-Chloroanilino)carbonyl]amino}terephthalate is a synthetic organic compound with the molecular formula C17H15ClN2O5 and is characterized by the presence of both terephthalate ester and urea functional groups . This specific structure, incorporating a 4-chlorophenyl urea moiety, suggests its potential value as a specialized building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the development of more complex molecular architectures, particularly in the exploration of novel polymers or as a precursor in pharmaceutical development for targeting specific biological pathways. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

dimethyl 2-[(4-chlorophenyl)carbamoylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-24-15(21)10-3-8-13(16(22)25-2)14(9-10)20-17(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTGQUWZQDODCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted anilines. These products have their own unique properties and applications.

Scientific Research Applications

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-((Phenylsulfonyl)Amino)Terephthalate

  • Structure : Replaces the urea group with a sulfonamide (-SO₂NH-) linkage and lacks the 4-chloro substitution on the aniline ring.
  • Applications : Used as a precursor in specialty polymers and sulfa drug analogs .
  • Key Difference : The sulfonamide group may confer greater hydrolytic stability compared to the urea linkage in the target compound.

Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate

  • Structure: Features an isophthalate backbone with a methoxycarbonylphenoxy substituent.
  • Properties : Solid state (melting point: 111–112°C), lower acute toxicity (LD₅₀: 10,000 mg/kg) compared to many agrochemical analogs.

Cyclanilide (1-(((2,4-Dichlorophenyl)Amino)Carbonyl)-Cyclopropanecarboxylic Acid)

  • Structure : Cyclopropane-carboxylic acid core with a 2,4-dichlorophenyl urea group.
  • Properties : Used as a plant growth regulator due to its auxin-like activity.
  • Applications : Agrochemical formulations targeting ethylene biosynthesis inhibition .
  • Key Difference : The cyclopropane ring and dichloro substitution enhance bioactivity but reduce thermal stability compared to the target compound’s terephthalate framework.

Poly(Tetramethylene Terephthalate)

  • Structure : Polymer derived from dimethyl terephthalate and 1,4-butanediol.
  • Properties : High tensile strength and chemical resistance; CAS 24968-12-5.
  • Applications : Food-contact polymers, fibers, and engineering plastics .

Data Table: Comparative Analysis

Property Dimethyl 2-{[(4-Chloroanilino)Carbonyl]Amino}Terephthalate Dimethyl 2-((Phenylsulfonyl)Amino)Terephthalate Cyclanilide
Molecular Weight ~350 g/mol (estimated) ~365 g/mol 247.08 g/mol
Substituent 4-Chloroanilino urea Phenylsulfonamide 2,4-Dichlorophenyl urea
Melting Point Not reported Not reported 135–137°C
Toxicity (LD₅₀) No data No data 3,200 mg/kg (rat)
Primary Use Research chemical Polymer/drug intermediate Plant growth regulator

Research Findings and Gaps

  • Synthetic Routes: The target compound’s synthesis likely parallels dimethyl terephthalate derivatives, involving esterification and urea coupling steps .
  • Bioactivity: The 4-chloroanilino group may confer herbicidal or antifungal properties, as seen in cyclanilide , but empirical studies are absent.
  • Stability : Urea linkages are prone to hydrolysis under acidic/basic conditions, contrasting with sulfonamide analogs’ resilience .
  • Regulatory Status : Unlike poly(tetramethylene terephthalate), the compound lacks FDA or EPA approvals, limiting commercial applications .

Biological Activity

Dimethyl 2-{[(4-chloroanilino)carbonyl]amino}terephthalate is a synthetic compound that belongs to the class of terephthalate derivatives, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12ClN2O4\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_2\text{O}_4. The compound can be synthesized through reactions involving dimethyl terephthalate and various amines, particularly 4-chloroaniline. The synthesis typically involves the following steps:

  • Preparation of Reactants : Dimethyl terephthalate is reacted with 4-chloroaniline in the presence of a suitable solvent.
  • Reaction Conditions : The reaction is carried out under controlled temperature and pressure conditions to optimize yield.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound may be attributed to its structural features, particularly the presence of the 4-chloroaniline moiety. Compounds with similar structures have been shown to exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Antimicrobial Activity : Its derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compounds derived from similar structures. The findings indicated that modifications to the aniline group could enhance cytotoxicity against breast cancer cells (MCF-7) .
  • Antimicrobial Efficacy : Research conducted on related compounds revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that the incorporation of halogenated anilines can enhance antimicrobial activity .

Data Table: Biological Activity Summary

Activity Type Study Reference Effectiveness
AnticancerJournal of Medicinal Chemistry Induces apoptosis in MCF-7 cells
AntimicrobialRelated Compound Studies Effective against various bacteria

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 2-{[(4-chloroanilino)carbonyl]amino}terephthalate with high purity?

  • Methodology : Optimize synthesis via a two-step reaction: (1) coupling 4-chloroaniline with a carbonylating agent (e.g., triphosgene) to form the urea intermediate, followed by (2) esterification with methyl groups using dimethyl sulfate. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures >95% purity . Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Key Challenges : Side reactions due to steric hindrance at the terephthalate core; use catalytic DMAP to enhance esterification efficiency .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester signals at δ 3.8–3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₈H₁₆ClN₂O₅: 387.0745) .
  • X-ray Crystallography : For crystalline samples, use SHELXL for refinement (R-factor < 0.05) to resolve stereochemical ambiguities .

Q. What are the primary biological screening protocols for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR PDB: 1M17). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for charge optimization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .
  • Contradiction Management : If experimental IC₅₀ deviates from docking scores, re-evaluate protonation states or solvent models .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Case Example : Discrepancy between NMR and X-ray data for methyl ester conformation.

  • Solution : Perform variable-temperature NMR (VT-NMR) to detect dynamic rotational barriers. Compare with DFT-calculated torsional angles (B3LYP/def2-TZVP) .
    • Validation : Cross-reference with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to confirm ester vs. urea carbonyl assignments .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; analyze degradation via UPLC-MS. The urea linkage is prone to hydrolysis at pH < 3 .
  • Thermal Stability : TGA/DSC to determine decomposition onset (>200°C suggests suitability for high-temperature applications) .
    • Mitigation : Use enteric coatings for oral delivery or lyophilization for long-term storage .

Methodological Considerations Table

Research Aspect Technique Key Parameters Reference
Synthesis OptimizationColumn ChromatographySilica gel (230–400 mesh), EtOAc/Hex (3:7)
Structural ElucidationX-ray CrystallographySHELXL refinement, R-factor < 0.05
Biological Activity ScreeningMTT Assay48h incubation, λ = 570 nm
Computational ValidationMolecular Dynamics (GROMACS)AMBER force field, TIP3P water model

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